molecular formula C19H24O2 B12429511 (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

Cat. No.: B12429511
M. Wt: 289.4 g/mol
InChI Key: BCWWDWHFBMPLFQ-SZXHCENJSA-N
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Description

The compound (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one is a complex organic molecule characterized by its unique stereochemistry and deuterium labeling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. Common synthetic routes may involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. Reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The use of deuterated solvents and reagents would be essential to maintain the isotopic integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model molecule to study isotopic effects and reaction mechanisms. Its deuterium labeling makes it particularly useful in kinetic isotope effect studies.

Biology

In biological research, the compound can be used to investigate metabolic pathways and enzyme interactions. The presence of deuterium can help trace the metabolic fate of the molecule in biological systems.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,13S,14S)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one: This compound lacks the deuterium labeling and may exhibit different chemical and biological properties.

    (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one: Similar to the target compound but without the methoxy group, leading to different reactivity and applications.

Uniqueness

The unique aspect of (8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one lies in its specific deuterium labeling and the presence of a methoxy group. These features can significantly influence its chemical reactivity, stability, and biological interactions, making it a valuable compound for various scientific studies and applications.

Properties

Molecular Formula

C19H24O2

Molecular Weight

289.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i3D2,5D2,9D/t9?,15-,16-,17+,19+

InChI Key

BCWWDWHFBMPLFQ-SZXHCENJSA-N

Isomeric SMILES

[2H]C1C[C@]2([C@@H](CCC2=O)[C@H]3[C@H]1C4=C(C=C(C=C4)OC)C(C3([2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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